1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol
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Overview
Description
1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol is an organic compound characterized by the presence of a pyridine ring substituted with two amino groups and an oxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol typically involves the reaction of 3,5-diaminopyridine with an appropriate epoxide, such as propylene oxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the amino groups on the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, potentially inhibiting their activity. The oxypropanol moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Propanol,1-[(3,5-diamino-2-pyridinyl)oxy]-(9CI): A structurally similar compound with similar functional groups.
N-(Pyridin-2-yl)amides: Compounds containing a pyridine ring with an amide group.
3-Bromoimidazo[1,2-a]pyridines: Compounds with a pyridine ring fused to an imidazole ring.
Uniqueness
1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol is unique due to the presence of both amino and oxypropanol functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
583049-05-2 |
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Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-(3,5-diaminopyridin-2-yl)oxypropan-2-ol |
InChI |
InChI=1S/C8H13N3O2/c1-5(12)4-13-8-7(10)2-6(9)3-11-8/h2-3,5,12H,4,9-10H2,1H3 |
InChI Key |
MLNJCJAHPAFIHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=C(C=C(C=N1)N)N)O |
Origin of Product |
United States |
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